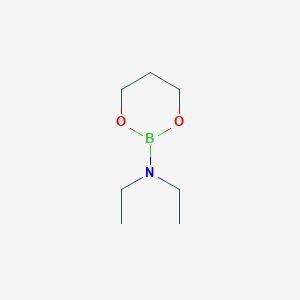![molecular formula C15H13N3O3S3 B14152285 3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 887202-36-0](/img/structure/B14152285.png)
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. The compound features a benzamide core linked to a benzo[d]thiazole ring, which is further substituted with a methylthio group and a sulfonamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the sulfonamide group: This step involves the sulfonation of the benzo[d]thiazole ring using chlorosulfonic acid, followed by reaction with ammonia or an amine to form the sulfonamide.
Attachment of the benzamide moiety: The final step involves coupling the sulfonamide-substituted benzo[d]thiazole with a benzoyl chloride derivative in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of agrochemicals with pesticidal properties.
作用机制
The mechanism of action of 3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
相似化合物的比较
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: Exhibits anti-biofilm properties.
Uniqueness
3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methylthio and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
887202-36-0 |
|---|---|
分子式 |
C15H13N3O3S3 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
3-methylsulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3O3S3/c1-22-10-4-2-3-9(7-10)14(19)18-15-17-12-6-5-11(24(16,20)21)8-13(12)23-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19) |
InChI 键 |
HXYGFIOASDMRMS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)
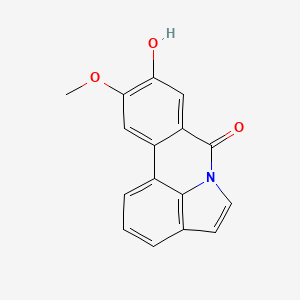

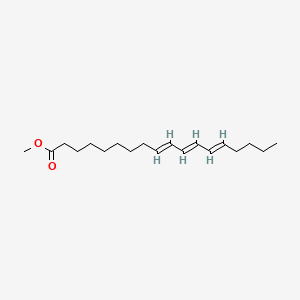

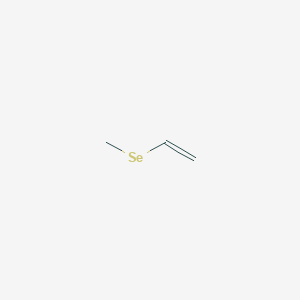
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
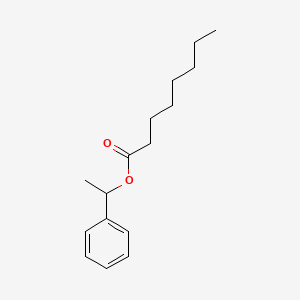
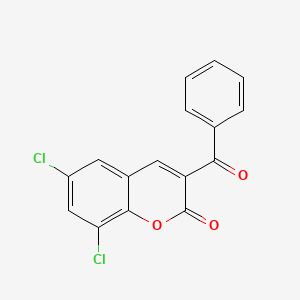
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
